

Sepiwhite™ MSH (Undecylenoyl Phenylalanine): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Sepiwhite[™] MSH, chemically known as Undecylenoyl Phenylalanine, is a lipoamino acid derivative that functions as a highly effective skin brightening and lightening agent.[1][2] Its mechanism of action is centered on the antagonism of the alpha-melanocyte-stimulating hormone (α-MSH) receptor, providing a targeted approach to the regulation of melanogenesis. [3] By competitively blocking the MC1-R receptor on melanocytes, it inhibits the signaling cascade responsible for melanin synthesis, leading to a reduction in both constitutive and UV-induced pigmentation.[4][5] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, clinical efficacy, and detailed experimental protocols for its evaluation.

Chemical Structure and Properties

Undecylenoyl Phenylalanine is a synthetic compound derived from the reaction of undecylenoyl chloride (a fatty acid) and phenylalanine (an essential amino acid).[5] This amphiphilic molecular structure, combining a lipophilic fatty acid chain with a hydrophilic amino acid head, provides excellent bioaffinity for the skin.[6]

Table 1: Chemical and Physical Properties of **Sepiwhite**™ MSH (Undecylenoyl Phenylalanine)



| Property | Value | Reference(s) |
|------------------|---|--------------|
| INCI Name | Undecylenoyl Phenylalanine | [7] |
| CAS Number | 175357-18-3 | [8][9] |
| Chemical Formula | С20Н29NО3 | [8][9] |
| Molecular Weight | 331.45 g/mol | [3][8] |
| Appearance | White to off-white crystalline powder | [7] |
| Melting Point | 109-112 °C | [3][8] |
| Solubility | Soluble in oil, alcohol, and propanediol.[10][11] Insoluble in water at low pH, but watersoluble at pH 7.[10] Water solubility is 0.0302 g/L.[12] | |
| Density | ~1.08 g/cm³ at 20 °C | [12] |
| рКа | 3.63 (Predicted) | [8] |

Mechanism of Action: α-MSH Antagonism

The primary mechanism of action for **Sepiwhite**TM MSH is the competitive antagonism of the α -melanocyte-stimulating hormone (α -MSH) at the melanocortin 1 receptor (MC1R) on the surface of melanocytes.[4][5][13] In the normal pigmentation process, the binding of α -MSH to MC1R initiates a signaling cascade that leads to the synthesis of melanin.[14]

SepiwhiteTM MSH, as a structural analogue of α -MSH, binds to the MC1R without activating it. [2][3] This blockade prevents α -MSH from binding and initiating the downstream signaling pathway, effectively inhibiting the entire melanogenic cascade.[4][14] This includes the suppression of adenylate cyclase activation, a reduction in intracellular cyclic AMP (cAMP) levels, and the prevention of Protein Kinase A (PKA) activation, which ultimately keeps the key melanin-synthesizing enzyme, tyrosinase, in its inactive state.[4]





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Caption: Signaling pathway of α -MSH-induced melanogenesis and its inhibition by SepiwhiteTM MSH.

Efficacy and Clinical Data

Multiple in vivo studies have demonstrated the skin lightening and brightening effects of **Sepiwhite™** MSH across various skin types and ethnicities. The results show a significant reduction in hyperpigmentation and an increase in skin luminosity.

Table 2: Summary of Clinical Efficacy Data

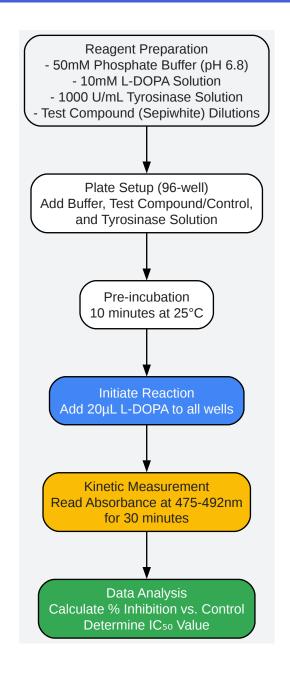


| Study Parameters | Results | Reference(s) |
|---|--|--------------|
| 2% Sepiwhite™ MSH alone (2-month study) | Increased skin's luminosity by +1.13 L* (a measure of brightness). | [10] |
| 2% Sepiwhite™ MSH alone (8- week study) | 83% of volunteers reported a more radiant complexion; 73% reported fewer age spots; 100% reported lighter age spots and a more even skin tone. | [10] |
| 0.2% Sepiwhite™ MSH + 2% Ascorbyl Glucoside | Doubled the lightening action, resulting in a 13% decrease in melanin pigments. | [10] |
| 1% Sepiwhite™ MSH + 5% Niacinamide (8-week study) | Volunteers reported a significant reduction in hyperpigmentation. | [10] |
| 2% Sepiwhite™ MSH (7-day "flash" study) | A formula with 2% Sepiwhite MSH showed a significant increase in skin luminosity and individual typologic angle in Asian volunteers. | [15] |
| 2% Sepiwhite™ MSH (12- week study on solar lentigines) | Achieved a significant lightening of lesions with minimal side effects compared to vehicle. | [8] |

Experimental Protocols In Vitro Mushroom Tyrosinase Inhibition Assay

This assay is a common, rapid, and cost-effective method to screen for potential melanogenesis inhibitors by measuring their effect on the enzymatic activity of mushroom tyrosinase, which catalyzes the oxidation of L-DOPA to the colored compound dopachrome.[16]





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Caption: Experimental workflow for an in vitro mushroom tyrosinase inhibition assay.

Methodology:

- Reagent Preparation:
 - Phosphate Buffer (50 mM, pH 6.8): Prepare stock solutions of monobasic and dibasic sodium phosphate and mix to achieve the target pH.[16]

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- L-DOPA Solution (10 mM): Freshly dissolve L-3,4-dihydroxyphenylalanine in the phosphate buffer.[16]
- Mushroom Tyrosinase Solution (1000 U/mL): Freshly dissolve mushroom tyrosinase (e.g., from Agaricus bisporus) in cold phosphate buffer. Keep on ice.[16][17]
- Test Compound: Prepare a stock solution of Sepiwhite™ MSH in a suitable solvent (e.g., DMSO, ethanol) and create serial dilutions. Ensure the final solvent concentration in the assay is <1%.[16]
- Positive Control: Prepare a stock solution of Kojic Acid.[16][17]
- Assay Procedure (96-well plate format):
 - ο Test Wells: Add 40 μL phosphate buffer, 20 μL of the **Sepiwhite**[™] MSH dilution, and 20 μL of tyrosinase solution.[16]
 - Positive Control Wells: Add 40 μL phosphate buffer, 20 μL of the Kojic Acid dilution, and 20 μL of tyrosinase solution.
 - Enzyme Control Wells (100% activity): Add 60 μL phosphate buffer and 20 μL of tyrosinase solution.[16]
 - Blank Wells: Add 80 μL of phosphate buffer.[16]
- Incubation and Reaction:
 - Pre-incubate the plate at 25°C for 10 minutes.[16]
 - Initiate the enzymatic reaction by adding 20 μ L of the L-DOPA solution to all wells, bringing the total volume to 100 μ L.[16]
- Data Acquisition and Analysis:
 - Immediately measure the absorbance of the plate at 475-492 nm using a microplate reader in kinetic mode, recording readings every minute for 20-30 minutes.[17]

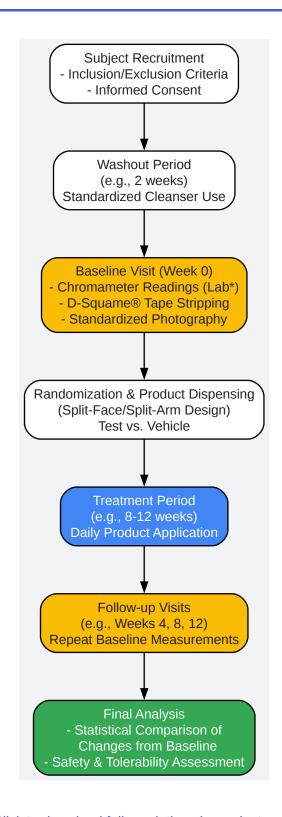


- Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
- Calculate the percentage of tyrosinase inhibition for each Sepiwhite™ MSH concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100
- Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting % inhibition against the logarithm of the inhibitor concentration.

Clinical Efficacy Assessment for Skin Lightening

This protocol outlines a typical double-blind, randomized, split-face clinical study to evaluate the efficacy of a topical formulation containing **Sepiwhite™** MSH.





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Caption: Workflow for a randomized controlled clinical trial of a skin-lightening agent.

Methodology:

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• Subject Selection:

- Recruit a panel of volunteers (e.g., n=30-40) with visible signs of facial hyperpigmentation (e.g., solar lentigines, melasma).[18]
- Define clear inclusion criteria (e.g., age, skin type) and exclusion criteria (e.g., use of other lightening products, skin diseases).
- Obtain informed consent from all participants.[2]

Study Design:

- Washout Period: A 1-2 week period where subjects use only a provided neutral cleanser to establish a baseline.[1]
- Randomization: A double-blind, randomized, split-face or split-arm design is employed.
 Each subject applies the test formulation (e.g., 2% Sepiwhite™ MSH cream) to one side of the face and a vehicle control cream to the other.[8]
- Treatment Duration: Typically 8 to 12 weeks.
- Efficacy Measurements (at Baseline and follow-up visits):
 - Instrumental Color Measurement (Chromameter): A chromameter is used to measure changes in skin color within the hyperpigmented spot and surrounding normal skin. The CIE Lab* color space is used, where L* represents lightness (higher value is lighter skin), a* represents the red/green axis, and b* represents the yellow/blue axis. The Individual Typology Angle (ITA°) can be calculated to quantify the degree of pigmentation.[18]
 - Melanin Content Analysis (D-Squame®): Standardized adhesive tape discs (D-Squame®) are applied to the skin surface to remove a sample of the stratum corneum.[1][19] The amount of melanin in the collected corneocytes can be quantified, for instance, by dissolving the sample and measuring absorbance or by chemical degradation followed by HPLC analysis of melanin-specific markers like PTCA.
 - Standardized Photography: High-resolution digital photographs are taken under standardized, cross-polarized lighting conditions at each visit for expert visual



assessment.

- Data Analysis:
 - Statistical analysis (e.g., paired t-test) is performed to compare the changes in L*, ITA°, and melanin content from baseline between the Sepiwhite™-treated side and the vehicletreated side.
 - Subject self-assessment questionnaires and expert grading are used as secondary endpoints.
 - Safety and tolerability are monitored throughout the study.

Formulation and Stability Guidelines

Sepiwhite™ MSH is a versatile ingredient but requires specific formulation conditions to ensure its stability and bioavailability.

Table 3: Formulation and Stability Guidelines



| Parameter | Guideline | Reference(s) |
|------------------------|---|--------------|
| Recommended Usage Rate | 0.2% - 2.0%. Use 0.2% when combined with other brighteners, up to 2.0% as the primary active. | [7][10] |
| Incorporation | Add to the heated oil phase of an emulsion at >60-80°C to ensure complete dissolution. | [7][11] |
| Optimal pH Range | Stable and effective in formulas with a pH of 4.0-5.0 or 6.2-7.0. The range between pH 5.0 and 6.2 is considered less ideal. | [7][10] |
| Temperature Stability | Stable in formulations. Avoid temperatures above 80°C during formulation. | [11] |
| Compatibility | Excellent compatibility with sunscreens Compatible with AHAs and Kojic Acid at pH < 5. Compatible with Niacinamide, Arbutin, and Hydroquinone at pH > 7. | [7][10] |
| Appearance in Formula | Suitable for clear, colorless formulas. Does not typically cause color or odor changes. | [7][10] |

Conclusion

SepiwhiteTM MSH (Undecylenoyl Phenylalanine) is a well-characterized skin-lightening active with a precise and targeted mechanism of action. By functioning as a competitive antagonist to α -MSH, it effectively downregulates the primary signaling pathway of melanogenesis. Its efficacy in reducing hyperpigmentation and enhancing skin luminosity is supported by robust clinical data. The provided physicochemical properties, formulation guidelines, and detailed



experimental protocols offer a comprehensive technical foundation for researchers and formulators engaged in the development of advanced skincare products.

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